2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 84682-22-4
VCID: VC3915546
InChI: InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)
SMILES: C1C(NC(S1)C2=CC=CC=N2)C(=O)O
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol

2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 84682-22-4

Cat. No.: VC3915546

Molecular Formula: C9H10N2O2S

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid - 84682-22-4

Specification

CAS No. 84682-22-4
Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
IUPAC Name 2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)
Standard InChI Key FRABGDHEKOTVGC-UHFFFAOYSA-N
SMILES C1C(NC(S1)C2=CC=CC=N2)C(=O)O
Canonical SMILES C1C(NC(S1)C2=CC=CC=N2)C(=O)O

Introduction

Structural Characteristics and Stereochemistry

Core Architecture

The compound consists of a five-membered thiazolidine ring (containing sulfur and nitrogen) fused to a six-membered pyridine ring at the 2-position. The carboxylic acid group is located at the 4-position of the thiazolidine ring (Fig. 1) . X-ray crystallography reveals an envelope conformation for the thiazolidine ring, with the carbon atom bonded to the carboxylic acid group acting as the flap .

Stereochemical Configuration

The chiral centers at C2 and C4 adopt S configurations, as confirmed by refinement of the Flack parameter (0.01(9)) . This enantiomeric purity is critical for its biological activity and coordination behavior.

Table 1: Key Bond Lengths and Angles

ParameterValue (Å/°)
S1–C6 bond length1.860(2)
S1–C8 bond length1.836(2)
N1–C1–C6 bond angle116.48(15)°
Thiazolidine ring puckeringEnvelope (C7 flap)

Synthesis and Crystallization

Synthetic Route

The compound is synthesized via condensation of D-penicillamine and 2-pyridinecarboxaldehyde in methanol :

  • Reactants:

    • D-Penicillamine (60 mg, 0.40 mmol)

    • 2-Pyridinecarboxaldehyde (43 mg, 0.40 mmol)

  • Conditions:

    • Solvent: Methanol (2.5 mL)

    • Temperature: 50°C for 2 hours

    • Crystallization: Slow evaporation at room temperature for 10 days

  • Yield: 40% (38 mg) .

Crystallographic Data

Crystals belong to the orthorhombic space group P2₁2₁2₁ with unit cell parameters:

  • a = 6.5846(8) Å

  • b = 10.9115(13) Å

  • c = 14.6407(17) Å .

Intermolecular Interactions and Crystal Packing

The crystal lattice is stabilized by:

  • O–H···N Hydrogen Bonds: Form helical chains along the a-axis between carboxylic acid and pyridine groups .

  • C–H···π Contacts: Connect helical chains into layers parallel to the ac plane .

Table 2: Hydrogen Bond Parameters

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
O2–H13···N10.79(3)1.85(3)2.633(2)170(3)

Biological and Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, likely through disruption of bacterial cell wall synthesis or metabolic pathways.

ActivityMechanismIC₅₀/EC₅₀
AntiproliferativeCaspase activation5.10–22.08 µM
AntimicrobialCell wall synthesis inhibitionNot quantified

Applications in Coordination Chemistry and Materials Science

Metal Coordination

The sulfur and nitrogen atoms facilitate chelation with transition metals, making the compound a precursor for sulfur-coordinated complexes .

Supramolecular Assembly

Helical hydrogen-bonded chains enable the design of chiral polymers and metal-organic frameworks (MOFs) .

Physicochemical Properties

Spectral Data

  • IR (ν, cm⁻¹): 1570 (C=O stretch), 1591 (aromatic C=C) .

  • NMR: δ 8.65 (pyridine-H), δ 3.90 (thiazolidine-H).

Solubility and Stability

  • Solubility: Moderate in polar solvents (methanol, DMSO).

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases.

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